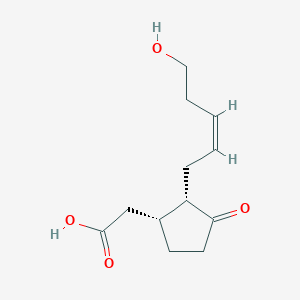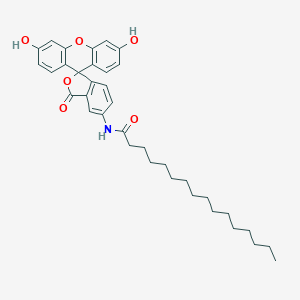
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TFMTEN and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Mechanism Of Action
The mechanism of action of TFMTEN is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. TFMTEN has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in cellular signaling pathways and can result in the inhibition of tumor growth.
Biochemical And Physiological Effects
TFMTEN has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential treatment for cancer. Additionally, TFMTEN has been found to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Advantages And Limitations For Lab Experiments
TFMTEN has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a unique chemical structure that allows it to interact with biological systems in a specific way. However, there are also limitations to the use of TFMTEN in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on TFMTEN. One area of interest is the development of new drugs based on TFMTEN's anti-inflammatory and anti-tumor properties. Another area of interest is the elucidation of TFMTEN's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the use of TFMTEN in combination with other drugs or therapies is an area of potential research, as it may enhance the effectiveness of existing treatments. Finally, the use of TFMTEN as a tool for studying cellular signaling pathways and gene expression is an area of potential research, as it may provide insights into the underlying mechanisms of disease.
In conclusion, 1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of TFMTEN involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene, which is reacted with formic acid to form the formamide intermediate. This intermediate is then reacted with m-chloroperbenzoic acid to form the epoxide ring, resulting in the formation of TFMTEN.
Scientific Research Applications
TFMTEN has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. TFMTEN has also been shown to inhibit the activity of certain enzymes, which could lead to the development of new treatments for a range of diseases.
properties
CAS RN |
134254-13-0 |
|---|---|
Product Name |
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene |
Molecular Formula |
C12H10F3NO2 |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
N-[(1S,8S,9R)-4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)6-1-2-7-8(3-6)10-4-9(16-5-17)11(7)18-10/h1-3,5,9-11H,4H2,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI Key |
GOFQAGIWPPBUPI-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2C3=C([C@H]1O2)C=C(C=C3)C(F)(F)F)NC=O |
SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
Canonical SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
synonyms |
1,4-epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene 1-EFTTN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





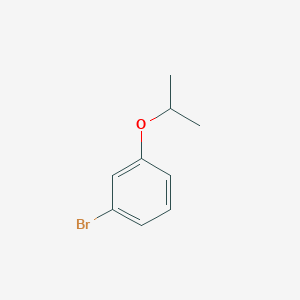
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

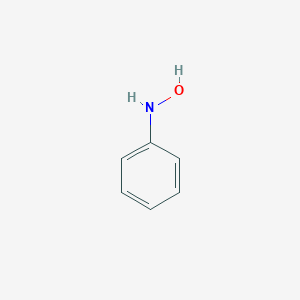
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
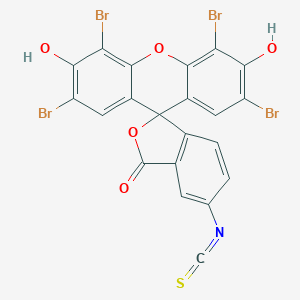
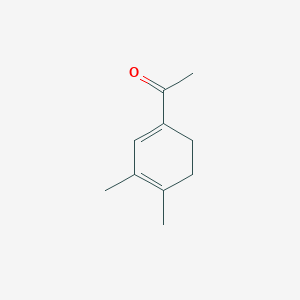
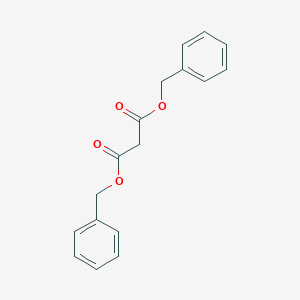
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
